molecular formula C15H19N5O2S B2486836 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide CAS No. 869068-20-2

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide

Cat. No. B2486836
CAS RN: 869068-20-2
M. Wt: 333.41
InChI Key: PECZFNJCMKBZHP-UHFFFAOYSA-N
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Description

The interest in 1,2,4-triazine derivatives stems from their broad range of pharmaceutical activities, including antibacterial, antifungal, and antitumor properties. These compounds often feature in the synthesis of various bioactive molecules due to their promising pharmacological profiles. The specific compound "2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide" is anticipated to exhibit similar biological significance, warranting detailed analysis of its synthesis, molecular structure, and properties (MahyavanshiJyotindra, ParmarKokila, MahatoAnil, 2011).

Synthesis Analysis

The synthesis of related 1,2,4-triazine derivatives typically involves the condensation of specific thiol compounds with chloro or bromoacetamides in the presence of a base like potassium carbonate. This process highlights the modular nature of constructing triazine compounds, which allows for the introduction of diverse functional groups, potentially including the butylphenyl group and the acetamide moiety present in the compound of interest (MahyavanshiJyotindra, ParmarKokila, MahatoAnil, 2011).

Molecular Structure Analysis

Molecular structure elucidation of triazine derivatives, including the target compound, relies heavily on spectroscopic techniques such as NMR, IR, and mass spectrometry. These methods provide detailed insights into the compound's molecular framework, including the presence of functional groups, their connectivity, and the overall molecular conformation. The planarity of the triazine ring and its substitution pattern significantly influence the compound's biological activity and physicochemical properties (Fun, Quah, Nithinchandra, Kalluraya, 2011).

Scientific Research Applications

Antimicrobial and Antifungal Activities

Studies have indicated that derivatives of 1,2,4-triazin-3-yl sulfanyl acetamides exhibit significant antimicrobial properties. For instance, novel triazinone derivatives were evaluated for their antimicrobial property against certain bacterial and fungal pathogens, demonstrating growth inhibition capabilities (Kumara et al., 2015). Furthermore, N-substituted sulfanilamide derivatives have been synthesized and characterized, revealing no significant antibacterial activity with the introduction of the benzene ring to CO–NH group or SO2–NH moiety, and none exhibited antifungal activity (Lahtinen et al., 2014).

Antiviral Activity

The synthesis and evaluation of 4,6-bis-ethylamino[1,3,5]triazine derivatives for Flu A (H1N1) virus indicate high antiviral activity, showcasing the potential for developing new antiviral drugs based on triazine derivatives (Demchenko et al., 2020).

Anticancer Evaluation

Derivatives of 1,2,4-triazin-3-yl sulfanyl acetamides have been synthesized and evaluated for their anticancer properties. For example, a series of 4-arylsulfonyl-1,3-oxazoles were synthesized, showing significant activity against various cancer cell lines, suggesting the potential use of these compounds in cancer therapy (Zyabrev et al., 2022).

properties

IUPAC Name

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c1-2-3-4-11-5-7-12(8-6-11)18-13(21)10-23-15-19-17-9-14(22)20(15)16/h5-9H,2-4,10,16H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECZFNJCMKBZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=CC(=O)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-butylphenyl)acetamide

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